molecular formula C17H22N4OS2 B2480223 2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886906-36-1

2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2480223
CAS番号: 886906-36-1
分子量: 362.51
InChIキー: KIGWEUHUAKYVKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused thiazole-triazole core. Key structural features include:

  • A thiophen-2-yl group attached to a methylene bridge.
  • A 4-methylpiperidin-1-yl moiety, contributing basicity and conformational flexibility.
  • An ethyl substituent at position 2 of the thiazole ring. The thiophene heterocycle may enhance interactions with sulfur-binding biological targets, while the piperidine group could influence solubility and membrane permeability.

特性

IUPAC Name

2-ethyl-5-[(4-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS2/c1-3-13-18-17-21(19-13)16(22)15(24-17)14(12-5-4-10-23-12)20-8-6-11(2)7-9-20/h4-5,10-11,14,22H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGWEUHUAKYVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Aromatic Substituent Variations

  • Main Compound (Thiophen-2-yl): The sulfur atom in thiophene may facilitate π-π stacking or interactions with metalloenzymes. Its smaller size compared to phenyl groups could reduce steric hindrance .
  • 3-Chlorophenyl (): The electron-withdrawing chlorine increases lipophilicity and may enhance blood-brain barrier penetration, though piperazine’s polarity could counterbalance this .

Heterocyclic Amine Modifications

  • 4-Methylpiperidine (Main Compound & ): Piperidine’s six-membered ring offers moderate basicity (pKa ~10), favoring passive diffusion across membranes.

Research Implications and Limitations

While structural comparisons highlight design strategies for optimizing ADME properties, the absence of explicit bioactivity data in the provided evidence limits conclusive pharmacological insights. Further studies should focus on:

  • Binding assays to evaluate target selectivity (e.g., kinase or GPCR inhibition).
  • Pharmacokinetic profiling to assess solubility, metabolic stability, and bioavailability.
  • In vivo efficacy models for lead optimization.

Q & A

Q. What are the key considerations for synthesizing 2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis typically involves multi-step organic reactions, focusing on:

  • Stepwise functionalization : Building the thiazolo[3,2-b][1,2,4]triazole core first, followed by introducing the 4-methylpiperidinyl and thiophen-2-ylmethyl substituents via nucleophilic substitution or condensation reactions.
  • Solvent and catalyst selection : Ethanol or methanol are common solvents, while catalysts like potassium carbonate or phase-transfer agents (e.g., PEG-400) improve yields .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures purity >95% .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., ethyl group δ ~1.2–1.4 ppm) and aromatic thiophene signals (δ ~6.9–7.5 ppm) .
    • IR spectroscopy : Detects functional groups (e.g., -OH stretch ~3200–3500 cm⁻¹, C=N/C-S bonds in the triazole-thiazole system) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What preliminary biological assays are recommended for this compound?

Initial screens should target:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Evaluate interactions with cyclooxygenase (COX) or kinases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

VariableOptimization StrategyOutcome
Solvent Use PEG-400 for microwave-assisted synthesisReduces reaction time by 40–60%
Catalyst Bleaching Earth Clay (pH 12.5) in heterogenous conditionsEnhances regioselectivity and yield (~75–80%)
Temperature Maintain 70–80°C for cyclization stepsMinimizes side-product formation

Q. How to resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in antimicrobial potency may arise from:
    • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
    • Bacterial strain specificity : Test across diverse clinical isolates to confirm broad-spectrum activity .
    • Synergistic effects : Combine with adjuvants (e.g., β-lactamase inhibitors) to enhance efficacy .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases, focusing on the thiophene and triazole moieties as binding anchors .
  • DFT calculations : Analyze electron density maps to predict tautomeric preferences (e.g., thione-thiol equilibrium in the triazole ring) .
  • ADMET prediction : SwissADME or pkCSM tools assess bioavailability, BBB penetration, and CYP450 interactions .

Q. How to design derivatives to enhance metabolic stability without compromising activity?

  • Structural modifications :
    • Replace the ethyl group with fluorinated analogs to reduce oxidative metabolism .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to slow CYP-mediated degradation .
  • In vitro assays :
    • Microsomal stability tests (human/rat liver microsomes) .
    • Plasma protein binding assays using equilibrium dialysis .

Methodological Challenges and Solutions

Q. How to address poor solubility in aqueous media during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with Tween-80 or cyclodextrin-based formulations .
  • pH adjustment : Prepare buffered solutions (pH 7.4) with sodium lauryl sulfate for ionizable groups .

Q. What analytical techniques are critical for detecting degradation products?

  • HPLC-MS/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Forced degradation studies : Expose to heat (40–60°C), UV light, or acidic/alkaline conditions to identify labile sites .

Data Interpretation and Validation

Q. How to validate the tautomeric behavior of the triazole-thiazole core?

  • X-ray crystallography : Resolve the solid-state structure to confirm predominant tautomer (e.g., thione vs. thiol forms) .
  • Variable-temperature NMR : Monitor chemical shift changes in DMSO-d₆ to track dynamic equilibria .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。